Cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide
Description
The compound "Cyclopentane; cyclopentylmethyl(trimethyl)azanium; iron; iodide" comprises four distinct components:
- Cyclopentane: A cyclic alkane (C₅H₁₀) used as a solvent and refrigerant .
- Cyclopentylmethyl(trimethyl)azanium iodide: A quaternary ammonium salt with a cyclopentylmethyl group attached to a trimethylammonium cation, paired with an iodide counterion.
- Iron: Likely present as Fe²⁺ or Fe³⁺, though its role (e.g., coordination center, counterion) is unclear from available data.
- Iodide: Acts as a counterion in the ionic complex.
However, direct evidence linking all components is sparse. Below, we dissect each moiety and compare them to analogous compounds.
Properties
Molecular Formula |
C14H30FeIN |
|---|---|
Molecular Weight |
395.14 g/mol |
IUPAC Name |
cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide |
InChI |
InChI=1S/C9H20N.C5H10.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h9H,4-8H2,1-3H3;1-5H2;;1H/q+1;;;/p-1 |
InChI Key |
GVSOEKDFOLEPFH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe].[I-] |
Origin of Product |
United States |
Preparation Methods
Core Structural Components and Synthesis Strategy
The compound comprises:
- Ferrocene : A cyclopentadienyl iron complex.
- Methyltrimethylammonium iodide : A quaternary ammonium salt.
- Cyclopentylmethyl linker : Connects the ferrocene to the ammonium group.
The synthesis typically proceeds via nucleophilic substitution , where a tertiary amine (ferrocenylmethylamine) reacts with an alkylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.
Key Preparation Methods
Direct Alkylation of Ferrocenylmethylamine
The most straightforward route involves reacting ferrocenylmethylamine with methyl iodide .
Reaction Scheme:
$$ \text{Ferrocenylmethylamine} + \text{CH}_3\text{I} \rightarrow \text{(Ferrocenylmethyl)trimethylammonium iodide} $$
Experimental Conditions:
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Acetonitrile, THF, or polar aprotic | |
| Temperature | Reflux (50–80°C) | |
| Reaction Time | 12–24 hours | |
| Base | Optional (e.g., Cs$$2$$CO$$3$$, KOH) | |
| Yield | 61–85% |
Mechanistic Insight :
Methyl iodide acts as a methylating agent, transferring a methyl group to the nitrogen. The ferrocene moiety stabilizes intermediates through electron donation, enhancing reaction efficiency.
Alternative Alkylating Agents
Other alkyl halides (e.g., methyl bromide, methyl chloride) can substitute methyl iodide, though iodide salts are preferred for their higher reactivity in SN2 mechanisms.
Comparative Reactivity:
| Alkylating Agent | Reactivity | Yield (%) |
|---|---|---|
| CH$$_3$$I | High | 85 |
| CH$$_3$$Br | Moderate | 70 |
| CH$$_3$$Cl | Low | 50 |
Data inferred from general quaternary ammonium salt synthesis trends.
Purification and Characterization
Isolation Methods
- Precipitation : The product crystallizes from polar solvents (e.g., ethanol, acetone) due to its high solubility in water.
- Recrystallization : Pure crystals are obtained by dissolving in hot ethanol and cooling slowly.
Example Protocol:
Analytical Characterization
Applications in Research
Catalysis and Coordination Chemistry
Challenges and Limitations
Stability Issues
Comparative Analysis of Synthesis Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Alkylation | High yield, simplicity | Requires pure ferrocenylmethylamine |
| Alternative Alkyl Halides | Lower cost of reagents | Reduced reactivity, lower yields |
| Two-Step Synthesis | Better control over intermediates | Additional purification steps |
Chemical Reactions Analysis
Types of Reactions
(Ferrocenylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocinium ion.
Reduction: The ferrocinium ion can be reduced back to ferrocene.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of the ferrocinium ion.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of substituted ferrocenylmethyl derivatives.
Scientific Research Applications
(Ferrocenylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species (ROS).
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of sensors and electronic devices due to its electrochemical properties.
Mechanism of Action
The mechanism of action of (ferrocenylmethyl)trimethylammonium iodide involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it useful in electrochemical applications. In biological systems, the compound can generate ROS, leading to oxidative stress in cells. This property is being explored for its potential in cancer therapy.
Comparison with Similar Compounds
Cyclopentane vs. Other Cyclic Alkanes
Cyclopentane is compared to cyclohexane and cyclopropane in Table 1:
Cyclopentylmethyl(trimethyl)azanium Iodide vs. Other Quaternary Ammonium Salts
This quaternary ammonium iodide is structurally compared to analogs in Table 2:
Key Findings :
Iron-Containing Compounds
The role of iron here is ambiguous. Comparable iron-based systems include:
- Ferrocene (Fe(C₅H₅)₂) : A sandwich complex used in redox catalysis and materials science.
- Iron halides (FeI₂, FeCl₃) : Serve as Lewis acids or oxidants in organic synthesis.
Unlike these, the target compound’s iron component lacks explicit structural or functional data, suggesting it may exist as a separate phase or counterion rather than a coordinated metal center.
Iodide Salts
Iodide’s behavior is contrasted with other halides:
Iodide’s polarizability enhances its utility in charge-transfer complexes and ionic liquids, as seen in oxapropanium iodide .
Biological Activity
Cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide is a complex organometallic compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a cyclopentane framework, an iron center, and a trimethylazanium group, which contributes to its unique properties. The presence of iron in its structure is particularly significant due to iron's role in biological systems and its potential as a therapeutic agent.
Cytotoxicity Studies
Recent studies have demonstrated that iron(II) cyclopentadienyl complexes exhibit notable cytotoxic effects against several human tumor cell lines. For instance, a study reported IC50 values in the low micromolar range for compounds similar to this compound when tested on MDA-MB-231 breast cancer and SW480 colorectal cancer cell lines . The selectivity index for colorectal cells indicated inherent selectivity against cancerous cells compared to normal cells, suggesting potential therapeutic applications .
Table 1: Cytotoxicity Data of Iron(II) Cyclopentadienyl Complexes
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | MDA-MB-231 (Breast) | 5.2 | 3.4 |
| B | SW480 (Colorectal) | 4.8 | 2.9 |
| C | NCM460 (Normal Colon) | 17.7 | - |
The mechanisms underlying the cytotoxic effects of these complexes are multifaceted. Evidence suggests that these compounds induce apoptosis in cancer cells, inhibit proliferation by preventing colony formation, and disrupt the actin cytoskeleton . Additionally, the interaction between the iron center and biological macromolecules may lead to the generation of reactive oxygen species (ROS), contributing to cell death.
Case Studies
- Breast Cancer Study : In vitro studies on MDA-MB-231 cells revealed that treatment with cyclopentadienyl iron complexes resulted in significant apoptosis as indicated by increased annexin V staining and caspase activation .
- Colorectal Cancer Study : Similar findings were observed in SW480 cells, where the treatment led to altered cell morphology and reduced viability, indicating effective targeting of colorectal cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
